molecular formula C11H14N2O B2392193 Piperidin-3-yl(pyridin-2-yl)methanone CAS No. 1060817-03-9

Piperidin-3-yl(pyridin-2-yl)methanone

Cat. No.: B2392193
CAS No.: 1060817-03-9
M. Wt: 190.246
InChI Key: GVRQPEWKLVGHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-3-yl(pyridin-2-yl)methanone: is an organic compound with the molecular formula C11H14N2O It is a heterocyclic compound that contains both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for Piperidin-3-yl(pyridin-2-yl)methanone typically involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications.

Scientific Research Applications

Chemistry: Piperidin-3-yl(pyridin-2-yl)methanone is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of compounds with antimicrobial, antiviral, and anticancer activities .

Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure .

Mechanism of Action

The mechanism of action of Piperidin-3-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Phenyl(piperidin-3-yl)methanone
  • Pyridin-2-yl(pyridin-4-yl)methanone
  • (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone

Uniqueness: Piperidin-3-yl(pyridin-2-yl)methanone is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

piperidin-3-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRQPEWKLVGHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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